molecular formula C7H6BNO4 B6255412 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 875816-94-7

5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B6255412
CAS No.: 875816-94-7
M. Wt: 178.9
InChI Key:
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Description

5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol: is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and properties. This compound belongs to the class of benzoxaboroles, which are known for their boron-containing heterocyclic structures. The presence of boron in these compounds imparts unique chemical and biological properties, making them valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with a boron reagent in the presence of a base and a catalyst in an organic solvent. This process yields the desired benzoxaborole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. The boron atom in the compound facilitates binding to the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 5-amino-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 6-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol

Comparison: 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its amino and other substituted counterparts. The nitro group allows for specific interactions and reactions that are not possible with other substituents .

Properties

CAS No.

875816-94-7

Molecular Formula

C7H6BNO4

Molecular Weight

178.9

Purity

95

Origin of Product

United States

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